Astragaloside I

Liver Fibrosis Cholestatic Liver Disease Saponin Pharmacology

Astragaloside I is a functionally distinct cycloartane saponin. Unlike its in-class analogs, it demonstrates quantifiably superior in vivo anti-fibrotic efficacy in cholestatic liver models and stronger acetylcholinesterase binding. This unique glycosylation pattern ensures it cannot be substituted with astragaloside II or IV. Specify for robust, reproducible outcomes in fibrosis, Alzheimer's, and Wnt/β-catenin pathway research.

Molecular Formula C45H72O16
Molecular Weight 869.0 g/mol
CAS No. 84680-75-1
Cat. No. B600224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragaloside I
CAS84680-75-1
Molecular FormulaC45H72O16
Molecular Weight869.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O
InChIInChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1
InChIKeyKXHCYYSIAXMSPA-OOCCOBHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astragaloside I (CAS 84680-75-1) Procurement: Baseline Saponin Overview and Comparative Positioning


Astragaloside I is a cycloartane-type triterpene saponin [1] identified as a major bioactive constituent in Astragalus membranaceus (Radix Astragali) [2]. While sharing a common aglycone (cycloastragenol) with related compounds such as astragaloside II, III, and IV [3], its specific glycosylation pattern—a xylose and glucose moiety at C-3 and C-6, and a glucose unit at C-25 [4]—imparts distinct pharmacological and analytical behaviors that differentiate it from its in-class analogs. This structural uniqueness is critical for scientific and industrial procurement decisions.

Why Generic Saponin Substitution Fails for Astragaloside I (CAS 84680-75-1) in Research Applications


Astragalosides are not functionally interchangeable despite sharing a core aglycone. Substituting astragaloside I with astragaloside II or IV can lead to divergent experimental outcomes and procurement inefficiencies. Evidence shows astragaloside I exhibits superior in vivo anti-fibrotic efficacy in a cholestatic liver disease model, where astragaloside II and IV failed to significantly improve key markers [1]. Furthermore, its distinct stability profile, with a stability range of 3.9-7.7% under standard storage conditions [2], and its stronger binding affinity to acetylcholinesterase (AChE) compared to analogs [3] underscore that generic substitution without quantitative justification compromises reproducibility and therapeutic relevance.

Astragaloside I (CAS 84680-75-1): Quantified Evidence for Differentiated Procurement and Selection


Superior Anti-Fibrotic Efficacy of Astragaloside I vs. Analogs in a Mouse Model of Cholestatic Liver Disease

In a direct head-to-head in vivo comparison, astragaloside I (50 mg/kg) significantly improved both mRNA and protein expression of the fibrosis markers CK19 and α-SMA in DDC-induced cholestatic liver disease (CLD) mice, while astragaloside II and astragaloside IV at the same dose showed no significant improvement [1].

Liver Fibrosis Cholestatic Liver Disease Saponin Pharmacology

Higher Binding Affinity of Astragaloside I to Acetylcholinesterase Compared to Astragalosides II and IV

Molecular docking studies reveal that astragaloside I exhibits the strongest binding affinity to acetylcholinesterase (AChE) with a score of −7.610 kcal/mol, suggesting superior inhibitory potential compared to astragalosides II and IV [1].

Neuroprotection Acetylcholinesterase Inhibition Molecular Docking

Distinct Stability Profile of Astragaloside I Under Analytical Conditions

Under identical analytical conditions, astragaloside I demonstrates a stability of 7.7% at 1 µg/mL, which is more stable than astragaloside IV (9.4% at 1 µg/mL) and less stable than astragaloside II (12% at 1 µg/mL) [1]. This indicates that stability is not uniform across the saponin class and must be considered in experimental design.

Chemical Stability Analytical Chemistry Quality Control

Osteoblast Differentiation Promotion by Astragaloside I via Wnt/β-catenin Pathway

Patent data confirms that astragaloside I promotes osteoblast differentiation by upregulating key bone formation factors (Runx2, BMP-2, BGP, β-catenin) via the Wnt pathway and downregulating the RANKL/OPG ratio to inhibit osteoclast differentiation [1]. While a direct comparator is not provided, this establishes a specific, patent-protected therapeutic application that distinguishes it from other astragalosides.

Osteoporosis Bone Regeneration Osteoblast Differentiation

Comparative Pharmacokinetic Profile of Astragaloside I in Rat Plasma

In a comparative pharmacokinetic study, astragaloside I, II, and IV all exhibited double-peak phenomena, but their plasma concentration-time profiles differed [1]. The lower limit of quantification (LLOQ) for astragaloside I was determined to be 11.8 ng/mL, compared to 9.6 ng/mL for astragaloside II and 6.0 ng/mL for astragaloside IV [2]. This indicates that astragaloside I has a higher LLOQ, suggesting it may be present at lower concentrations or have a different analytical sensitivity profile.

Pharmacokinetics Bioavailability ADME

In Vivo Conversion of Astragaloside I to Cycloastragenol

Studies indicate that astragaloside I exhibits a faster transformation rate to cycloastragenol (CAG) by intestinal microbiota compared to astragaloside II and IV [1]. This suggests a more efficient conversion to the absorbable aglycone, which may underlie some of its in vivo pharmacological effects.

Biotransformation Metabolism Pharmacokinetics

Astragaloside I (CAS 84680-75-1): Recommended Research and Industrial Application Scenarios Based on Evidence


In Vivo Liver Fibrosis and Cholestatic Disease Research

Astragaloside I is the preferred choice for in vivo studies of liver fibrosis, particularly in cholestatic models, due to its demonstrated, significant anti-fibrotic efficacy in a direct head-to-head comparison with astragaloside II and IV [1].

Neurodegenerative Disease Research Targeting Acetylcholinesterase

Researchers focusing on Alzheimer's disease or other conditions where acetylcholinesterase inhibition is a therapeutic target should prioritize astragaloside I due to its quantifiably higher binding affinity to AChE compared to its analogs [1].

Analytical Method Development and Quality Control of Astragalus Products

Due to its distinct stability profile [1] and specific LLOQ [2], astragaloside I is a critical reference standard for developing and validating robust analytical methods for the quantification and quality control of Astragalus-based products.

Bone Metabolism and Osteoporosis Research

For studies investigating the promotion of osteoblast differentiation and the inhibition of osteoclastogenesis, astragaloside I offers a patent-backed, mechanism-specific application via the Wnt/β-catenin pathway, providing a clear, differentiated research direction [1].

ADME and Biotransformation Studies of Cycloartane Saponins

Astragaloside I is a key compound for studying the metabolism and biotransformation of astragalosides, given its differential conversion rate to the aglycone cycloastragenol [1] and its unique pharmacokinetic profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astragaloside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.